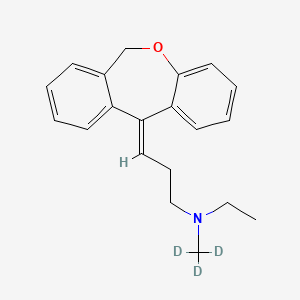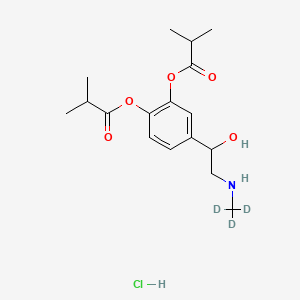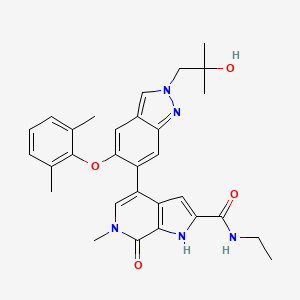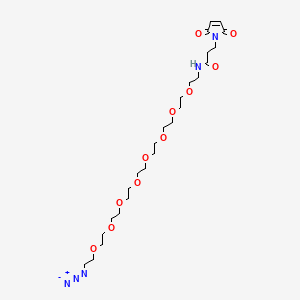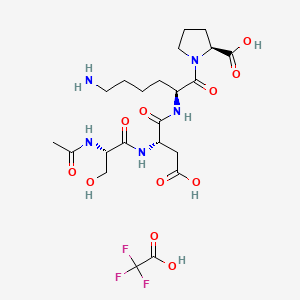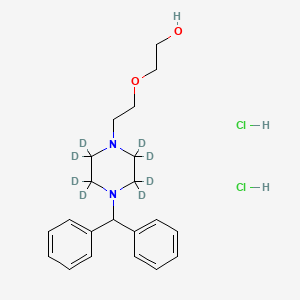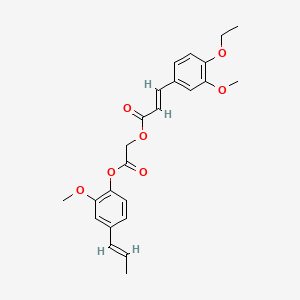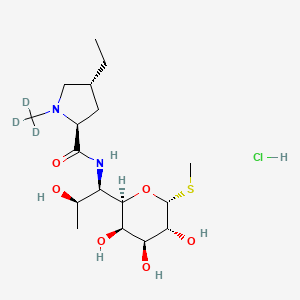
Lincomycin B-d3 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lincomycin B-d3 (hydrochloride) is a derivative of lincomycin, a lincosamide antibiotic that is primarily used to treat serious bacterial infections. Lincomycin was first isolated from the soil bacterium Streptomyces lincolnensis. It is particularly effective against Gram-positive bacteria and is often used when patients are allergic to penicillin .
準備方法
Synthetic Routes and Reaction Conditions
Lincomycin B-d3 (hydrochloride) is synthesized through a series of chemical reactions starting from lincomycin. The synthesis involves the incorporation of deuterium atoms into the lincomycin molecule. The reaction conditions typically involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of lincomycin B-d3 (hydrochloride) involves fermentation processes using Streptomyces lincolnensis. The fermentation broth is then subjected to various purification steps, including extraction, crystallization, and chromatography, to isolate the desired compound .
化学反応の分析
Types of Reactions
Lincomycin B-d3 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction.
科学的研究の応用
Lincomycin B-d3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of lincomycin in various samples.
Biology: Employed in studies investigating the mechanisms of bacterial resistance and the development of new antibiotics.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of lincomycin.
作用機序
Lincomycin B-d3 (hydrochloride) exerts its effects by binding to the 23S rRNA of the 50S subunit of the bacterial ribosome. This binding inhibits protein synthesis by preventing the translocation of peptidyl-tRNA from the A-site to the P-site, thereby blocking the elongation of the peptide chain. The molecular targets involved include the ribosomal RNA and various ribosomal proteins .
類似化合物との比較
Similar Compounds
Clindamycin: A semisynthetic derivative of lincomycin with a similar mechanism of action but higher efficacy.
Erythromycin: A macrolide antibiotic with a similar antibacterial spectrum but different chemical structure.
Azithromycin: Another macrolide antibiotic with a broader spectrum of activity and longer half-life.
Uniqueness
Lincomycin B-d3 (hydrochloride) is unique due to its isotopic labeling with deuterium, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference that can be easily detected using mass spectrometry, allowing for precise tracking of the compound in biological systems .
特性
分子式 |
C17H33ClN2O6S |
|---|---|
分子量 |
432.0 g/mol |
IUPAC名 |
(2S,4R)-4-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-(trideuteriomethyl)pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H32N2O6S.ClH/c1-5-9-6-10(19(3)7-9)16(24)18-11(8(2)20)15-13(22)12(21)14(23)17(25-15)26-4;/h8-15,17,20-23H,5-7H2,1-4H3,(H,18,24);1H/t8-,9-,10+,11-,12+,13-,14-,15-,17-;/m1./s1/i3D3; |
InChIキー |
MGUWHIXJDICIPX-JZABXHAKSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1C[C@@H](C[C@H]1C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@@H](C)O)CC.Cl |
正規SMILES |
CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



